Cas no 2172017-62-6 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid)

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid
- EN300-1502524
- 2172017-62-6
- 4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid
-
- インチ: 1S/C24H26N2O5/c1-15(21(27)28)10-13-25-22(29)24(11-12-24)26-23(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,25,29)(H,26,30)(H,27,28)
- InChIKey: NGDGUKMCVIRGNW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 422.18417193g/mol
- どういたいしつりょう: 422.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1502524-50mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 50mg |
$888.0 | 2023-09-27 | ||
Enamine | EN300-1502524-10000mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 10000mg |
$4545.0 | 2023-09-27 | ||
Enamine | EN300-1502524-100mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 100mg |
$930.0 | 2023-09-27 | ||
Enamine | EN300-1502524-1000mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 1000mg |
$1057.0 | 2023-09-27 | ||
Enamine | EN300-1502524-2500mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 2500mg |
$2071.0 | 2023-09-27 | ||
Enamine | EN300-1502524-250mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 250mg |
$972.0 | 2023-09-27 | ||
Enamine | EN300-1502524-1.0g |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1502524-500mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 500mg |
$1014.0 | 2023-09-27 | ||
Enamine | EN300-1502524-5000mg |
4-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}-2-methylbutanoic acid |
2172017-62-6 | 5000mg |
$3065.0 | 2023-09-27 |
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acidに関する追加情報
Research Brief on 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid (CAS: 2172017-62-6)
The compound 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid (CAS: 2172017-62-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.
Recent studies highlight the role of this compound as a key intermediate in peptide synthesis, particularly in the construction of cyclopropane-containing peptides. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), enabling efficient deprotection and coupling reactions. Researchers have optimized synthetic protocols to improve yield and purity, addressing challenges related to steric hindrance and racemization.
In terms of biological activity, preliminary investigations suggest that derivatives of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid exhibit promising interactions with proteases and other enzymatic targets. Molecular docking studies indicate that the cyclopropane moiety contributes to enhanced binding affinity and selectivity, making it a valuable scaffold for inhibitor design. These findings are particularly relevant for the development of antiviral and anticancer agents.
Furthermore, the compound's stability under physiological conditions has been evaluated, with results indicating favorable pharmacokinetic properties. This stability, combined with its modular synthetic accessibility, positions it as a versatile building block for combinatorial chemistry and high-throughput screening campaigns. Recent patents and publications underscore its potential in fragment-based drug discovery (FBDD) and targeted protein degradation strategies.
In conclusion, 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}-2-methylbutanoic acid represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Ongoing research aims to expand its applications, particularly in the design of next-generation therapeutics. Future directions include exploring its utility in covalent inhibitor development and as a probe for chemical biology studies.
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